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For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive guide for the generation and validation of
stable phosphoglycerate dehydrogenase (PHGDH) knockout cell lines using CRISPR/Cas9
technology. The protocols detailed below are intended for researchers in cell biology,
metabolism, and drug discovery who are investigating the roles of PHGDH and the serine
biosynthesis pathway in various physiological and pathological contexts.

Introduction

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine
biosynthesis pathway, catalyzing the conversion of the glycolytic intermediate 3-
phosphoglycerate to 3-phosphohydroxypyruvate.[1] This pathway is crucial for the synthesis of
serine and other downstream metabolites, including glycine, cysteine, and one-carbon units
essential for nucleotide synthesis, redox homeostasis, and methylation reactions.[2][3]
Upregulation of PHGDH has been observed in various cancers and is associated with
increased tumor growth and proliferation, making it a compelling target for therapeutic
intervention.[1][4][5] The generation of stable PHGDH knockout cell lines provides a powerful in
vitro model system to elucidate the functional roles of PHGDH, validate potential drug
candidates, and explore the metabolic vulnerabilities of cells dependent on de novo serine
synthesis.[4][6][7]
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Principle of the Method

The generation of stable PHGDH knockout cell lines is achieved using the CRISPR/Cas9 gene-
editing system. This technology utilizes a single guide RNA (sgRNA) to direct the Cas9
nuclease to a specific target sequence within the PHGDH gene.[8][9] The Cas9 nuclease
introduces a double-strand break (DSB) in the DNA, which is then repaired by the cell's error-
prone non-homologous end joining (NHEJ) pathway.[8] This often results in the insertion or
deletion of nucleotides (indels), leading to a frameshift mutation and the subsequent production
of a non-functional protein, effectively knocking out the gene.[9] Stable knockout cell lines are
then established through the selection and expansion of single-cell clones that have the
desired mutation.

Applications

Functional Genomics: Elucidating the role of PHGDH in cellular metabolism, proliferation,
and survival.[10][11]

» Drug Discovery and Development: Validating the on-target effects of small molecule
inhibitors of PHGDH and identifying synthetic lethal interactions.[3][6]

» Disease Modeling: Investigating the contribution of altered serine metabolism to diseases
such as cancer and neurological disorders.

» Metabolic Research: Studying the interplay between glycolysis, the serine synthesis
pathway, and other metabolic pathways.[11]

Expected Results

A successful PHGDH knockout will result in the absence of detectable PHGDH protein.[6]
Functionally, these cells are expected to have an abrogated de novo serine synthesis pathway,
leading to a dependency on exogenous serine for survival and proliferation.[4] A common
phenotype observed is a significant reduction in cell proliferation, particularly in serine-depleted
culture conditions.[4][12]

Data Presentation

Table 1. Summary of Expected Quantitative Effects of PHGDH Knockout
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Expected Outcome in
Parameter Reference
PHGDH KO Cells

PHGDH Protein Expression Absent or significantly reduced  [6]

) ] Abrogated (no incorporation of
De novo Serine Synthesis _ _ [4]
13C from glucose into serine)

) Decreased (dependent on
Intracellular Serine Levels [12]
exogenous supply)

Intracellular Glycine Levels Decreased [4]

Cell Proliferation Rate Reduced [4][12]

Table 2: Example of sgRNA for Human PHGDH Knockout

Target Gene sgRNA Sequence (5' to 3') Reference

Human PHGDH GCTTCTGCCAGACCAATCCA  [4]

Experimental Protocols
Protocol 1: Generation of Stable PHGDH Knockout Cell
Lines using CRISPR/Cas9

This protocol describes the generation of PHGDH knockout cell lines using lentiviral delivery of
the CRISPR/Cas9 system.

Materials:

Target cell line (e.g., HEK293T, Huh7, PLC/PRF/5)

LentiCRISPRv2-puro plasmid

SgRNA targeting PHGDH (e.g., 5-GCTTCTGCCAGACCAATCCA-3)[4]

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
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» Lipofectamine 3000 or other transfection reagent
e Puromycin

o Complete cell culture medium

o 96-well plates

e Phosphate-buffered saline (PBS)

e Trypsin-EDTA

Procedure:

e sgRNA Cloning:

o Design and synthesize complementary oligonucleotides for the PHGDH sgRNA with
appropriate overhangs for cloning into the LentiCRISPRv2-puro vector.

o Anneal the oligonucleotides and ligate them into the BsmBI-digested LentiCRISPRv2-puro

plasmid.

o Transform the ligated plasmid into competent E. coli and select for ampicillin-resistant
colonies.

o Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
 Lentivirus Production:

o Co-transfect HEK293T cells with the LentiCRISPRv2-puro-PHGDH-sgRNA plasmid and
the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.

o After 48-72 hours, harvest the lentiviral supernatant and filter it through a 0.45 um filter.
o Transduction of Target Cells:

o Seed the target cells in a 6-well plate.
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o On the following day, infect the cells with the lentiviral supernatant in the presence of
polybrene (8 ug/mL).

o Incubate for 24 hours.
e Puromycin Selection:

o Replace the virus-containing medium with fresh complete medium containing the
appropriate concentration of puromycin (determined by a kill curve for the specific cell
line).

o Continue selection for 1-2 weeks, replacing the medium with fresh puromycin-containing
medium every 2-3 days, until non-transduced control cells are completely killed.

» Single-Cell Cloning:

[e]

Harvest the puromycin-resistant polyclonal population.

o

Perform serial dilutions to seed cells into 96-well plates at a density of approximately 0.5
cells per well.[13]

o

Allow single colonies to grow for 2-3 weeks.

[¢]

Expand the individual clones for validation.

Protocol 2: Validation of PHGDH Knockout

1. Western Blot Analysis:
o Lyse the parental and potential knockout clones and quantify the protein concentration.
o Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

e Probe the membrane with a primary antibody against PHGDH and a loading control (e.g., -
actin or GAPDH).

 Incubate with a secondary antibody and visualize the protein bands. A complete absence of
the PHGDH band in the knockout clones confirms the knockout at the protein level.[6][14]
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. Genomic DNA Sequencing:

Isolate genomic DNA from the parental and knockout clones.
Amplify the genomic region targeted by the sgRNA using PCR.
Purify the PCR product and send it for Sanger sequencing.

Analyze the sequencing chromatograms for the presence of insertions, deletions, or
frameshift mutations at the target site.

. Metabolic Analysis using Stable Isotope Tracing:

Culture parental and knockout cells in a medium containing U-13C-glucose.
After a defined period (e.g., 24 hours), extract intracellular metabolites.

Analyze the metabolite extracts by liquid chromatography-mass spectrometry (LC-MS) to
determine the fractional labeling of serine and glycine from 13C-glucose.

A lack of 13C incorporation into serine and glycine in the knockout cells confirms the
functional loss of the de novo serine synthesis pathway.[4][6]

Protocol 3: Cell Proliferation Assay

Seed an equal number of parental and PHGDH knockout cells in multiple wells of a 96-well
plate.

Culture the cells in both complete medium and serine-depleted medium.

At different time points (e.g., 0, 24, 48, 72 hours), measure cell viability using a suitable
assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.
[6][14]

Plot the cell growth curves to compare the proliferation rates between the parental and
knockout cells under different conditions.

Visualizations
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Caption: Experimental workflow for generating stable PHGDH knockout cell lines.
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Caption: PHGDH in the serine synthesis pathway and its link to mMTORC1 signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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